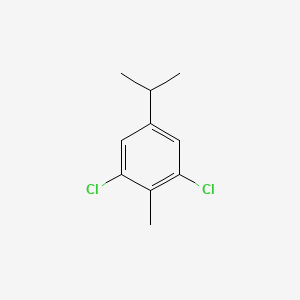
Dichloro-P-cymene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Dichloro-P-cymene is prepared by reacting phellandrene with hydrated ruthenium trichloride . At high temperatures, ([Ru(p-cymene)Cl_2]_2) exchanges with other arenes .
Industrial Production Methods: The industrial production of this compound involves the integration of biosynthesis and heterogeneous catalysis. For instance, p-cymene can be produced through the hydrogenation/dehydrogenation of limonene and 1,8-cineole using metals on supports with acid sites .
化学反応の分析
Types of Reactions: Dichloro-P-cymene undergoes various types of reactions, including:
Substitution Reactions: Reacts with Lewis bases to form monometallic adducts.
Oxidation and Reduction Reactions: Involves hydrosilylation and reduction of imines.
Common Reagents and Conditions:
Lewis Bases: Such as triphenylphosphine (PPh3) to form ([Ru(p-cymene)Cl_2(PPh_3)]).
Hydrosilylation Catalysts: Used for greener amine synthesis by reduction of imines with PMHS or hydrogen-borrowing.
Major Products:
Monometallic Adducts: Such as ([Ru(p-cymene)Cl_2(PPh_3)]).
Cyclometalated Ruthenium Complexes: Formed via C-H bond activation.
科学的研究の応用
Chemistry: Dichloro-P-cymene is used as a starting material for the synthesis of organometallic complexes . It is also employed in hydrosilylation reactions and as a catalyst for greener amine synthesis .
Biology and Medicine: The compound has shown potential in anticancer research. Ruthenium-based complexes, including this compound, are being investigated for their antimetastatic and antiangiogenic properties .
Industry: In the industrial sector, this compound is used as a pharmaceutical intermediate and in the production of various catalysts .
作用機序
Dichloro-P-cymene exerts its effects through multiple pathways:
類似化合物との比較
RAPTA-C: A ruthenium(II)-arene complex with similar anticancer properties.
(Benzene)ruthenium dichloride dimer: Structurally similar to Dichloro-P-cymene.
Uniqueness: this compound is unique due to its specific interaction with DNA and proteins, making it a promising candidate for anticancer research . Its ability to form stable monometallic adducts and cyclometalated complexes also sets it apart from other similar compounds .
特性
CAS番号 |
65724-12-1 |
|---|---|
分子式 |
C10H12Cl2 |
分子量 |
203.10 g/mol |
IUPAC名 |
1,3-dichloro-2-methyl-5-propan-2-ylbenzene |
InChI |
InChI=1S/C10H12Cl2/c1-6(2)8-4-9(11)7(3)10(12)5-8/h4-6H,1-3H3 |
InChIキー |
FWCVXUYEZQQEGM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1Cl)C(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


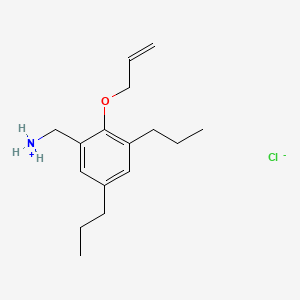
![O-[fluoro-(2,3,4,5-tetrafluorophenyl)methyl]hydroxylamine](/img/structure/B13764194.png)
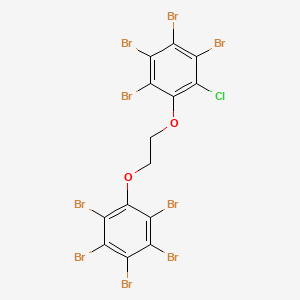

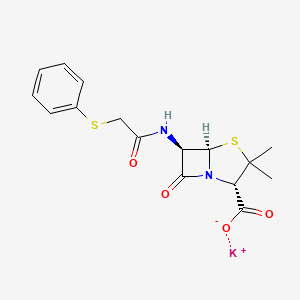

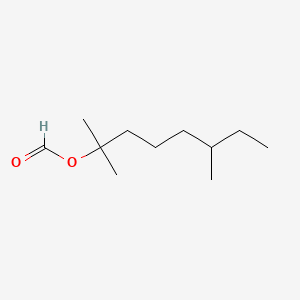
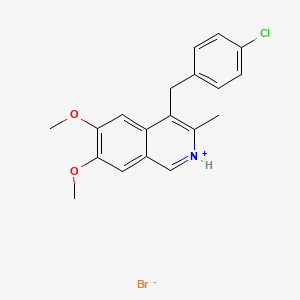
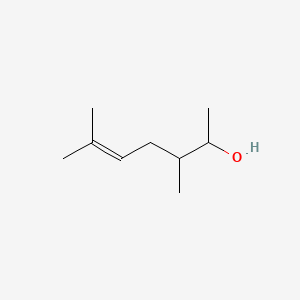
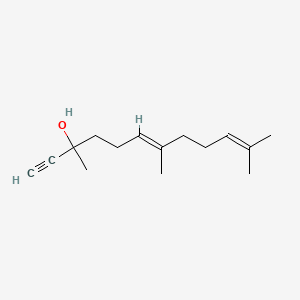
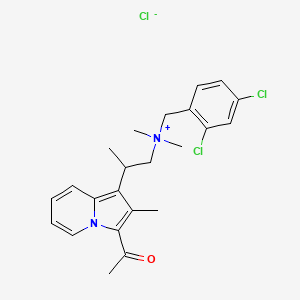
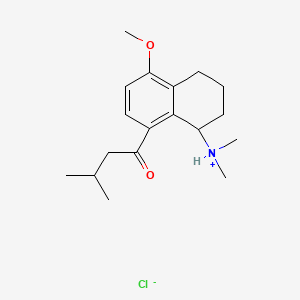

![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13764273.png)
